molecular formula C6H8BrN B1292069 2-[1-(bromomethyl)cyclopropyl]acetonitrile CAS No. 338392-48-6

2-[1-(bromomethyl)cyclopropyl]acetonitrile

Cat. No.: B1292069
CAS No.: 338392-48-6
M. Wt: 174.04 g/mol
InChI Key: UBRCXYVILSTTRU-UHFFFAOYSA-N
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Description

Significance of the Cyclopropylacetonitrile (B1348260) Motif in Organic Synthesis

The cyclopropyl (B3062369) group is a highly valued structural motif in medicinal chemistry. Its incorporation into a molecule can significantly influence its pharmacological properties by introducing conformational rigidity, which can enhance binding to biological targets. The cyclopropyl ring can also improve metabolic stability and modulate physicochemical properties such as lipophilicity. The acetonitrile (B52724) portion of the motif provides a versatile handle for a wide array of chemical transformations. The combination of the cyclopropyl ring and the acetonitrile group in the cyclopropylacetonitrile motif makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Overview of Bromomethyl Functionality as a Synthetic Handle

The bromomethyl group (-CH₂Br) is an excellent synthetic handle due to the bromine atom's nature as a good leaving group in nucleophilic substitution reactions. The electron-withdrawing character of the bromine atom enhances the electrophilicity of the adjacent carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of various functional groups, a critical step in the assembly of complex molecules. (Bromomethyl)cyclopropane and its derivatives are widely used as building blocks to introduce the cyclopropylmethyl group into molecules. sigmaaldrich.com

Contextual Importance of the Nitrile Group in Organic Transformations

The nitrile group (-C≡N) is a versatile functional group in organic synthesis, capable of undergoing a variety of transformations. researchgate.net The carbon-nitrogen triple bond provides a reactive site for both nucleophilic addition and reduction. libretexts.org Nitriles can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. libretexts.org This wide range of reactivity makes the nitrile group a valuable precursor for the synthesis of numerous other functional groups and heterocyclic compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(bromomethyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN/c7-5-6(1-2-6)3-4-8/h1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRCXYVILSTTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338392-48-6
Record name 2-[1-(bromomethyl)cyclopropyl]acetonitrile
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Synthetic Methodologies and Route Optimization for 2 1 Bromomethyl Cyclopropyl Acetonitrile

Established Synthetic Pathways to 2-[1-(bromomethyl)cyclopropyl]acetonitrile

Bromination of Hydroxymethyl Precursors

A common and direct approach to this compound involves the bromination of its corresponding hydroxymethyl precursor, 1-(hydroxymethyl)cyclopropylacetonitrile. This transformation can be efficiently carried out using standard brominating agents for primary alcohols.

The conversion of the primary alcohol in 1-(hydroxymethyl)cyclopropylacetonitrile to the desired bromide is a classic nucleophilic substitution reaction. Two highly effective methods for this transformation are the use of phosphorus tribromide (PBr₃) and the Appel reaction, which utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a bromine source like elemental bromine (Br₂) or carbon tetrabromide (CBr₄).

The reaction with phosphorus tribromide is a widely used method for converting primary and secondary alcohols to their corresponding alkyl bromides. byjus.commasterorganicchemistry.com The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, turning it into a good leaving group. masterorganicchemistry.com A subsequent Sₙ2 attack by the bromide ion results in the formation of the alkyl bromide with an inversion of stereochemistry at the carbon center. byjus.comcommonorganicchemistry.com This method is advantageous as it generally proceeds under mild conditions and minimizes the risk of carbocation rearrangements, which can be a concern with other brominating agents like hydrobromic acid. byjus.commanac-inc.co.jp

The Appel reaction offers another mild and efficient route to this compound from its alcohol precursor. organic-chemistry.orgwikipedia.org This reaction also proceeds via an Sₙ2 mechanism, leading to an inversion of configuration. commonorganicchemistry.comorganic-chemistry.org The process begins with the formation of a phosphonium (B103445) salt from triphenylphosphine and the bromine source. wikipedia.org The alcohol then reacts with this intermediate, leading to the formation of an oxyphosphonium species, which is subsequently displaced by the bromide ion to yield the final product and triphenylphosphine oxide. nrochemistry.com High yields are typically achieved with this method. organic-chemistry.org

Table 1: Comparison of Bromination Methods for Primary Alcohols

MethodReagentsTypical SolventsTemperatureKey Features
PBr₃ Bromination Phosphorus tribromide (PBr₃)Dichloromethane, Diethyl ether0 °C to room temperatureMild conditions, avoids carbocation rearrangements. byjus.commanac-inc.co.jp
Appel Reaction Triphenylphosphine (PPh₃), Bromine (Br₂) or Carbon tetrabromide (CBr₄)Dichloromethane, Acetonitrile (B52724)0 °C to room temperatureHigh yields, mild conditions, proceeds with inversion of stereochemistry. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org

Cyanide Displacement Reactions

An alternative strategy for the synthesis of this compound involves the introduction of the nitrile group via a cyanide displacement reaction on a suitable precursor that already contains the bromomethylcyclopropyl scaffold.

A documented synthetic route involves the reaction of 1-bromomethyl cyclopropyl (B3062369) methanol (B129727) with a cyanide source to first produce 1-(hydroxymethyl)cyclopropylacetonitrile. google.com This intermediate would then require a subsequent bromination step, as described in section 2.1.1.1, to yield the final target compound. A Chinese patent describes a method for synthesizing 1-(hydroxymethyl)cyclopropylacetonitrile where 1-bromomethyl cyclopropyl methanol is reacted with sodium cyanide in a solvent like dimethylformamide (DMF) under alkaline conditions. google.com The reaction is typically carried out at elevated temperatures, for instance, between 60-80 °C, for several hours. google.com

Table 2: Synthesis of 1-(hydroxymethyl)cyclopropylacetonitrile via Cyanide Displacement

PrecursorCyanide SourceSolventTemperatureTimeYieldReference
1-bromomethyl cyclopropyl methanolSodium CyanideDMF60-80 °C5-10 hHigh google.com
1-bromomethyl cyclopropyl methanolCuprous CyanideDMF70 °C8 h88.02% google.com

The reaction of methyl 1-(bromomethyl)cyclopropyl acetate (B1210297) with a cyanide source is another potential pathway. A Chinese patent details a process where 1-(bromomethyl)cyclopropyl]methyl acetate is reacted with a cyanide solution in an organic solvent under alkaline conditions. google.com This reaction, followed by in-situ or subsequent hydrolysis of the acetate group, yields 1-(hydroxymethyl)cyclopropylacetonitrile, not the target compound this compound. google.com To obtain the desired product from this intermediate, a subsequent bromination of the hydroxyl group would be necessary. This approach is part of a longer synthetic sequence aimed at producing the hydroxymethyl precursor under milder conditions compared to other methods. google.com The cyanation reaction itself is reported to be conducted at temperatures between 30-50 °C. google.com

Multistep Synthetic Sequences from Accessible Starting Materials

The synthesis of this compound can be integrated into multistep sequences starting from readily available materials. For instance, 1,1-cyclopropanedimethanol, which can be synthesized from diethyl malonate, serves as a versatile starting point. researchgate.net One of the hydroxyl groups can be selectively protected, followed by bromination of the other, and subsequent introduction of the nitrile group.

Another elaborated multistep synthesis starts from pentaerythritol (B129877). google.compatsnap.com This approach involves a series of transformations including bromination, acetylation, cyclization, and finally, introduction of the nitrile group to form key precursors. For example, pentaerythritol can be converted to tribromoneopentyl alcohol, which is then acetylated. google.compatsnap.com This acetate derivative can undergo a zinc-mediated cyclization to form a cyclopropane (B1198618) ring. Subsequent reaction with cyanide leads to the formation of 1-(hydroxymethyl)cyclopropylacetonitrile. google.com This precursor can then be brominated as previously described to afford this compound.

A similar route starting from tribromoneopentyl alcohol has also been reported. google.com In this sequence, tribromoneopentyl alcohol is treated with zinc powder to form 1-bromomethyl cyclopropyl methanol. google.com This intermediate is then subjected to a cyanide displacement reaction to give 1-(hydroxymethyl)cyclopropylacetonitrile, which can be subsequently converted to the target compound. google.com These multistep routes, while longer, can be advantageous for large-scale production due to the use of inexpensive and accessible starting materials.

Routes Originating from Tribromo-neopentyl Alcohol Derivatives

The synthesis of this compound and its immediate precursors can be effectively achieved through multi-step pathways starting from tribromo-neopentyl alcohol, a readily available derivative of pentaerythritol. google.comgoogle.com This synthetic approach is notable for its use of inexpensive starting materials and is considered suitable for industrial-scale production. google.comgoogle.comgoogle.com

The general synthetic sequence involves the formation of a cyclopropane ring from the neopentyl structure, followed by the introduction of the acetonitrile group. A common route proceeds as follows:

Acetylation: The process begins with the acetylation of tribromo-neopentyl alcohol using an acetylating agent such as acetic anhydride. google.com This step converts the hydroxyl group into an acetate ester, yielding tribromo-neopentyl acetate. google.com This initial conversion is crucial for the subsequent cyclization reaction.

Reductive Cyclization: The tribromo-neopentyl acetate undergoes a reduction reaction, typically in the presence of zinc powder and a catalyst, to form the cyclopropane ring. google.com This key step results in the formation of an intermediate such as methyl 1-(bromomethyl) cyclopropyl acetate. google.com An alternative pathway involves the direct reaction of tribromo-neopentyl alcohol with zinc powder and a basic catalyst to produce 1-bromomethyl cyclopropyl methanol. google.com

Cyanation and Hydrolysis: The brominated cyclopropane intermediate is then reacted with a cyanide source, such as sodium cyanide, in an organic solvent. google.comgoogle.com This nucleophilic substitution introduces the cyano group. Subsequent ester hydrolysis under basic conditions yields the precursor 1-hydroxymethyl cyclopropyl acetonitrile. google.com

To obtain the final target compound, this compound, a final bromination step would be required to replace the hydroxyl group of 1-hydroxymethyl cyclopropyl acetonitrile with a bromine atom, a standard transformation in organic synthesis.

The following table summarizes a typical synthetic pathway originating from tribromo-neopentyl alcohol.

StepReactantReagentsProductReference
1Tribromo-neopentyl alcoholAcetylating agent (e.g., Acetic Anhydride)Tribromo-neopentyl acetate google.com
2Tribromo-neopentyl acetateZinc powder, Catalyst (organic/inorganic acid)Methyl 1-(bromomethyl) cyclopropyl acetate google.com
3Methyl 1-(bromomethyl) cyclopropyl acetateCyanide (e.g., NaCN), Organic SolventIntermediate cyano-ester google.com
4Intermediate cyano-esterBase (for hydrolysis)1-Hydroxymethyl cyclopropyl acetonitrile google.com

Optimization Strategies for Synthetic Efficiency and Selectivity

Optimizing the synthesis of this compound is crucial for improving yields, ensuring purity, and enabling cost-effective industrial production. Key areas of focus include the selection of solvent systems, the choice of catalysts, and the implementation of process intensification strategies.

Influence of Solvent Systems on Reaction Outcomes

The choice of solvent is a critical parameter that influences reaction rates, yields, and the ease of product purification. In the synthesis pathways starting from tribromo-neopentyl alcohol derivatives, specific solvents are employed for different transformations.

For the cyanation step, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred. google.comgoogle.com These solvents are effective at dissolving the cyanide salts and facilitating the nucleophilic substitution reaction. For subsequent hydrolysis steps, alcohol-based solutions using methanol, ethanol, or isopropanol (B130326) are utilized. google.com

In related cyclopropane chemistry, the solvent has been shown to influence selectivity; for instance, using acetonitrile instead of diethyl ether can improve the regioselectivity of certain photochemical rearrangements. wpmucdn.com The use of acetonitrile itself as both a solvent and a nitrogen source has been demonstrated in the acid-catalyzed ring-opening reactions of cyclopropyl carbinols to form amides. researchgate.net During work-up procedures, solvents like tetrahydrofuran (B95107) (THF) may be used and subsequently recovered through distillation to improve process economy. google.com

The table below details the solvents used in various stages of the synthesis and their functions.

StageSolvent(s)FunctionReference
CyanationN,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Reaction medium for nucleophilic substitution google.comgoogle.com
HydrolysisMethanol, Ethanol, IsopropanolReaction medium for ester hydrolysis google.com
Work-up/RecoveryTetrahydrofuran (THF)Extraction and recovery google.com

Catalyst Selection for Enhanced Yields and Purity

Catalysts play a pivotal role in accelerating reaction rates and enhancing the selectivity of the desired product. In the reductive cyclization of tribromo-neopentyl derivatives, different types of catalysts are employed to facilitate the formation of the cyclopropane ring.

One patented method specifies the use of a catalytic amount of an organic or inorganic acid in conjunction with zinc powder. google.com The mass ratio of the starting acetate, zinc powder, and catalyst is tightly controlled at approximately 360-380 : 60-100 : 1 to optimize the reaction. google.com Another approach utilizes a basic catalyst, such as disodium (B8443419) ethylene (B1197577) diamine tetraacetate (EDTA-2Na), with a molar ratio of approximately 1 : 0.25–0.5 relative to the starting alcohol. google.com

For the cyanation step, phase-transfer catalysts like tetrabutylammonium (B224687) bromide or potassium iodide can be added to promote the reaction, although this may increase the complexity and cost of wastewater treatment. google.com The broader field of cyclopropane synthesis also explores advanced catalytic systems, including engineered myoglobin (B1173299) variants for biocatalytic cyclopropanation to achieve high enantiomeric excess. wpmucdn.com

The following table summarizes the catalysts used in the synthetic pathway.

Reaction StepCatalyst TypeExample(s)RoleReference
Reductive CyclizationAcid CatalystOrganic or Inorganic AcidPromotes ring formation with Zn powder google.com
Reductive CyclizationBasic CatalystEDTA-2Na, EDTA-2KPromotes ring formation with Zn powder google.com
CyanationPhase-Transfer CatalystTetrabutylammonium bromide, Potassium iodideFacilitates reaction between aqueous and organic phases google.com

Considerations for Process Intensification and Industrial Scalability

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires a focus on process intensification. This involves designing more efficient, safer, and environmentally sustainable manufacturing processes. mdpi.comcetjournal.it Key goals are to reduce reaction times, lower energy consumption, and minimize waste. google.commdpi.com

Synthetic routes developed for industrial application aim for simple process flows using inexpensive and readily obtainable raw materials. google.comgoogle.com For instance, one optimized process for a precursor compound successfully reduced the reaction temperature from 90°C to 50°C and shortened the reaction time from approximately 35 hours to 10 hours, significantly lowering production costs. google.com

A crucial aspect of industrial scalability is waste reduction and resource management. mdpi.com In syntheses involving brominated compounds, the recovery and reuse of bromine from waste streams is an important consideration for both economic and environmental reasons. google.com

Modern chemical manufacturing increasingly favors shifting from traditional batch operations to continuous flow processes. cetjournal.itcetjournal.it Continuous manufacturing offers numerous advantages, including improved heat exchange, better control over reaction conditions, smaller reactor volumes, and inherently safer operation due to smaller quantities of reactive materials being processed at any given time. cetjournal.itcetjournal.it This approach reduces the need for large amounts of solvents that often act as thermal buffers in large batch reactors, thus aligning with the principles of green chemistry. cetjournal.itcetjournal.it

Mechanistic Investigations of Chemical Transformations Involving 2 1 Bromomethyl Cyclopropyl Acetonitrile

Reactivity of the Bromomethyl Group

The bromomethyl group, a primary alkyl halide, is the main site of reactivity for nucleophilic substitution and elimination reactions. However, its attachment to a quaternary carbon of the cyclopropane (B1198618) ring creates a neopentyl-like structure. This configuration is known to be sterically hindered, which significantly impacts the kinetics and mechanisms of these transformations. acs.org

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

Nucleophilic substitution is a fundamental reaction for the bromomethyl group in 2-[1-(bromomethyl)cyclopropyl]acetonitrile, where the bromine atom serves as an effective leaving group. The steric hindrance imposed by the adjacent cyclopropyl (B3062369) ring generally disfavors the bimolecular nucleophilic substitution (SN2) pathway, which requires a backside attack by the nucleophile. Such reactions on neopentyl-type substrates are known to be exceptionally slow. acs.org

Conversely, the unimolecular (SN1) pathway, which proceeds through a carbocation intermediate, is also generally unfavorable for primary alkyl halides due to the high energy of the resulting primary carbocation. However, the cyclopropylmethyl system can stabilize an adjacent positive charge through the formation of a non-classical bicyclobutonium intermediate, potentially enabling SN1-type reactions or rearrangements. nih.gov The specific reaction conditions, such as the nature of the nucleophile and the solvent, determine the dominant mechanistic pathway.

The synthesis of thiol derivatives from this compound is a key transformation, often accomplished via nucleophilic substitution.

Reaction with Thiolacetic Acid: Thiolacetic acid, typically used as its conjugate base (thiolacetate), can act as a sulfur nucleophile. The reaction proceeds via an SN2 mechanism, where the thiolacetate ion displaces the bromide ion to form an S-acetylated intermediate, S-{[1-(cyanomethyl)cyclopropyl]methyl} ethanethioate. This thioester can then be hydrolyzed under acidic or basic conditions to yield the desired thiol, 2-[1-(mercaptomethyl)cyclopropyl]acetonitrile.

Reaction with Thiourea (B124793): Thiourea provides a reliable, two-step method for converting alkyl halides to thiols. thieme-connect.de In the first step, the sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group to displace the bromide ion. thieme-connect.de This substitution reaction forms a stable isothiuronium (B1672626) salt intermediate. researchgate.net In the second step, the isothiuronium salt is hydrolyzed, typically with a base like sodium hydroxide (B78521), to yield the final thiol product. This method is often preferred due to the use of an odorless and stable reagent in the initial step.

The reaction between this compound and thiourea results in the formation of a 2-{[1-(cyanomethyl)cyclopropyl]methyl}isothiourea hydrobromide salt. This reaction is a classic example of S-alkylation of thiourea. thieme-connect.de The formation of this salt is generally efficient and serves as a crucial step in the synthesis of the corresponding thiol without the direct handling of volatile and odorous thiol compounds. thieme-connect.deresearchgate.net

Table 1: Nucleophilic Substitution Reactions of the Bromomethyl Group
NucleophileIntermediate ProductFinal Product (after hydrolysis)Reaction Type
Thiolacetic Acid (or its salt)S-{[1-(cyanomethyl)cyclopropyl]methyl} ethanethioate2-[1-(mercaptomethyl)cyclopropyl]acetonitrileSN2
Thiourea2-{[1-(cyanomethyl)cyclopropyl]methyl}isothiourea hydrobromide (Isothiuroniummethyl salt)2-[1-(mercaptomethyl)cyclopropyl]acetonitrileSN2

Elimination Reactions

Elimination reactions, such as E1 and E2, are often in competition with nucleophilic substitutions. libretexts.org For this compound, an E2 reaction would require a strong base to abstract a β-hydrogen. msu.edu Potential β-hydrogens are located on the methylene (B1212753) carbon of the acetonitrile (B52724) group and on the cyclopropane ring itself.

The hydrogens on the carbon alpha to the nitrile group are significantly more acidic due to the electron-withdrawing nature of the cyano group. Abstraction of one of these protons by a strong, sterically hindered base could lead to the formation of (1-methylidenecyclopropyl)acetonitrile. However, elimination involving the abstraction of a hydrogen from the cyclopropane ring is generally unfavorable as it would lead to a highly strained cyclopropene (B1174273) derivative.

The E1 pathway is unlikely due to the instability of the primary carbocation that would form upon the departure of the bromide leaving group. masterorganicchemistry.com Reaction conditions such as high temperatures and the use of strong, non-nucleophilic bases favor elimination over substitution. utdallas.edu

Transformations of the Nitrile Group

The nitrile (cyano) group in this compound is a versatile functional group that can undergo various transformations, most notably reduction to a primary amine.

Reduction Reactions to Amine Derivatives (e.g., Conversion of Cyanomethyl to Aminoethyl)

The reduction of the nitrile group to a primary amine is a fundamental and widely used transformation in organic synthesis. wikipedia.org This reaction converts the cyanomethyl moiety (-CH₂CN) into an aminoethyl group (-CH₂CH₂NH₂), yielding 2-[1-(bromomethyl)cyclopropyl]ethan-1-amine. Several reagents and methods can accomplish this conversion effectively.

Catalytic Hydrogenation: This is often the most economical method for industrial-scale nitrile reduction. wikipedia.org The reaction involves treating the nitrile with hydrogen gas (H₂) at elevated pressure and temperature in the presence of a metal catalyst. rug.nl Common catalysts include Raney nickel, palladium, and platinum dioxide. wikipedia.org The choice of catalyst and reaction conditions is crucial to selectively produce the primary amine and avoid the formation of secondary and tertiary amine byproducts. wikipedia.org

Chemical Reduction with Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines in a laboratory setting. libretexts.org The mechanism involves the nucleophilic addition of two hydride equivalents from LiAlH₄ to the electrophilic carbon of the nitrile, followed by an aqueous workup to protonate the nitrogen and yield the primary amine. libretexts.orgchemistrysteps.com Other hydride reagents, such as diborane (B8814927) (B₂H₆) and various borane (B79455) derivatives, can also be employed for this purpose. organic-chemistry.org

Table 2: Common Methods for the Reduction of Nitriles to Primary Amines
MethodReagent(s)Typical Conditions
Catalytic HydrogenationH₂, Raney Ni, Pd/C, or PtO₂High pressure H₂, elevated temperature, alcoholic solvent (e.g., ethanol)
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Anhydrous ether solvent (e.g., THF, diethyl ether), followed by aqueous workup
Borane ReductionDiborane (B₂H₆) or Borane complexes (e.g., BH₃·THF)Anhydrous THF, followed by acidic workup

Hydrolysis Reactions to Carboxylic Acids

The conversion of the nitrile functional group in this compound to a carboxylic acid is a classic hydrolysis reaction. This transformation can be achieved under either acidic or alkaline conditions, with each pathway proceeding through a distinct mechanism involving the nucleophilic attack of water or hydroxide ions on the electrophilic carbon of the nitrile group. libretexts.org

Under acidic conditions, the nitrile is typically heated with a dilute mineral acid, such as hydrochloric acid. The reaction mechanism initiates with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon and forming a protonated imidic acid intermediate. Tautomerization of this intermediate yields an amide. Subsequent hydrolysis of the amide, also under acidic conditions, proceeds via protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. This leads to a tetrahedral intermediate which, after proton transfers and elimination of an ammonium (B1175870) ion (NH₄⁺), yields the final carboxylic acid, 2-[1-(bromomethyl)cyclopropyl]acetic acid. libretexts.orgmasterorganicchemistry.com

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. In this mechanism, the potent nucleophile, the hydroxide ion (OH⁻), directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Under the basic conditions, the amide is further hydrolyzed. A hydroxide ion attacks the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an amide anion (NH₂⁻), which is a strong base and subsequently deprotonates the initially formed carboxylic acid to yield a carboxylate salt and ammonia. A final acidification step with a strong acid is required to protonate the carboxylate and isolate the free 2-[1-(bromomethyl)cyclopropyl]acetic acid. libretexts.org

Table 1: Comparison of Hydrolysis Conditions for Nitrile to Carboxylic Acid Conversion

Condition Reagents Initial Product Final Product Key Mechanistic Feature
Acidic HydrolysisDilute HCl or H₂SO₄, HeatCarboxylic Acid, Ammonium Salt2-[1-(bromomethyl)cyclopropyl]acetic acidProtonation of nitrile nitrogen enhances carbon electrophilicity. researchgate.net
Alkaline HydrolysisNaOH or KOH solution, HeatCarboxylate Salt, Ammonia2-[1-(bromomethyl)cyclopropyl]acetic acid (after acidification)Nucleophilic attack by hydroxide ion on the nitrile carbon. libretexts.org

Cycloaddition Reactions (e.g., Formation of Isoxazoles from Nitrile Oxides)

The nitrile group of this compound serves as a precursor for the generation of a nitrile oxide, a highly reactive 1,3-dipole. These intermediates are generally not isolated but are generated in situ and trapped with a dipolarophile, such as an alkyne or alkene, in a [3+2] cycloaddition reaction to form five-membered heterocyclic rings like isoxazoles or isoxazolines, respectively. beilstein-journals.orgnih.gov This synthetic strategy is a powerful tool for constructing complex heterocyclic frameworks. mdpi.comicm.edu.pl

The formation of the nitrile oxide from the parent acetonitrile derivative first requires conversion of the nitrile to a hydroximoyl chloride. This is typically achieved by reacting the corresponding aldoxime (which can be derived from the nitrile) with a chlorinating agent. Subsequent dehydrohalogenation of the hydroximoyl chloride with a base generates the transient 1-(cyanomethyl)cyclopropylmethyl nitrile oxide.

Once generated, this nitrile oxide can readily undergo a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile. nih.gov For example, reaction with a terminal alkyne (R-C≡CH) would lead to the regioselective formation of a 3,5-disubstituted isoxazole (B147169). The mechanism is generally considered a concerted, pericyclic process where the two new sigma bonds are formed simultaneously. nih.govyoutube.com The regiochemistry of the addition is governed by electronic and steric factors of both the dipole and the dipolarophile. beilstein-journals.org The reaction of the 1-(cyanomethyl)cyclopropylmethyl nitrile oxide with an alkyne would yield an isoxazole bearing the 1-(bromomethyl)cyclopropylmethyl substituent. These isoxazole derivatives are valuable scaffolds in medicinal chemistry. ijpca.orgorganic-chemistry.org

Table 2: General Scheme for Isoxazole Formation

Step Transformation Typical Reagents Intermediate/Product
1Nitrile to AldoximeHydroxylamine2-[1-(bromomethyl)cyclopropyl]acetaldehyde oxime
2Aldoxime to Hydroximoyl ChlorideN-Chlorosuccinimide (NCS)N-hydroxy-2-[1-(bromomethyl)cyclopropyl]acetimidoyl chloride
3Hydroximoyl Chloride to Nitrile OxideTriethylamine (Et₃N)1-(cyanomethyl)cyclopropylmethyl nitrile oxide
4[3+2] CycloadditionAlkyne (e.g., phenylacetylene)3-{[1-(bromomethyl)cyclopropyl]methyl}-5-phenylisoxazole

Cyclopropyl Ring Reactivity and Transformations

The cyclopropyl group in this compound is a highly strained three-membered ring. beilstein-journals.org This inherent ring strain, estimated to be around 27 kcal/mol, makes the C-C bonds of the ring susceptible to cleavage under various reaction conditions, leading to ring-opening or ring-expansion products. beilstein-journals.orgnih.gov

Ring Opening Processes and Subsequent Derivatizations

The cyclopropane ring can undergo homolytic cleavage, particularly when a radical center is generated adjacent to the ring, as in a cyclopropylcarbinyl radical. psu.edu For this compound, the carbon-bromine bond is relatively weak and can be cleaved under radical conditions (e.g., using a radical initiator like AIBN with a reducing agent like tributyltin hydride, or via photoredox catalysis) to form a 1-(cyanomethyl)cyclopropylmethyl radical. nih.gov

This cyclopropylcarbinyl radical is known to undergo an extremely rapid ring-opening rearrangement to form the thermodynamically more stable homoallyl (but-3-enyl) radical. psu.edu This process is often irreversible and serves as a reliable mechanistic probe for the presence of radical intermediates. The ring cleavage occurs at the C1-C2 or C1-C3 bond of the cyclopropane ring, leading to a linear alkyl radical. This newly formed radical can then be trapped by a hydrogen atom donor to give a terminal alkene, or it can participate in subsequent intramolecular or intermolecular reactions, allowing for further derivatization. beilstein-journals.orgbeilstein-journals.org For instance, the resulting radical could be oxidized to a cation or participate in cyclization reactions to form larger ring systems. beilstein-journals.org

Ring Expansions (e.g., Cyclopropyl to Cyclobutyl)

While cyclopropylcarbinyl radicals predominantly undergo ring opening, cyclopropylcarbinyl cations are well-known to rearrange to cyclobutyl cations. psu.edustackexchange.com This transformation constitutes a ring expansion. In the case of this compound, the generation of a cationic center adjacent to the cyclopropyl ring can be promoted by a Lewis acid.

The Lewis acid would coordinate to the bromine atom, facilitating its departure as a bromide ion and generating the primary 1-(cyanomethyl)cyclopropylmethyl cation. This cation is highly unstable but is stabilized by the adjacent cyclopropane ring. It can then undergo a rapid skeletal rearrangement where one of the cyclopropane ring bonds migrates to the cationic center. This concerted process relieves ring strain and expands the three-membered ring to a four-membered cyclobutyl ring, forming a more stable cyclobutyl cation. This cation can then be trapped by a nucleophile present in the reaction mixture to yield a stable cyclobutane (B1203170) derivative. This ring expansion provides a synthetic route to functionalized cyclobutane systems, which are important structural motifs in various bioactive molecules. stackexchange.com

Table 3: Reactivity of the Cyclopropylmethyl System

Intermediate Precursor Primary Transformation Driving Force Typical Product Type
RadicalThis compound + Radical InitiatorRing OpeningRelease of Ring StrainAcyclic Alkenes psu.edu
CationThis compound + Lewis AcidRing ExpansionRelease of Ring Strain, Formation of a More Stable CationCyclobutane Derivatives stackexchange.com

Strategic Applications of 2 1 Bromomethyl Cyclopropyl Acetonitrile As a Synthetic Intermediate

Precursor in Pharmaceutical Intermediates Synthesis

The utility of 2-[1-(bromomethyl)cyclopropyl]acetonitrile is prominently highlighted in the pharmaceutical industry, where it serves as a key starting material for the synthesis of several important active pharmaceutical ingredient (API) intermediates.

One of the most significant applications of this compound is as a precursor in the synthesis of [1-(Mercaptomethyl)cyclopropyl]acetic acid. patsnap.comgoogle.comnih.gov This latter compound is a crucial intermediate, especially in the production of leukotriene receptor antagonists. patsnap.com The synthesis involves a nucleophilic substitution reaction where the bromine atom in this compound is displaced by a sulfur-containing nucleophile, followed by hydrolysis of the nitrile group to a carboxylic acid.

A common synthetic route involves the reaction of this compound with a source of sulfur, such as sodium thiomethoxide or thiourea (B124793), to form a thioether or isothiuronium (B1672626) salt, respectively. google.comgoogle.com Subsequent hydrolysis of the nitrile and the sulfur-containing intermediate under basic conditions yields [1-(Mercaptomethyl)cyclopropyl]acetic acid. google.com Various methodologies have been developed to optimize this conversion, focusing on yield, purity, and scalability for industrial production. google.com

Table 1: Synthetic Intermediates and their Roles

Intermediate Role
This compound Starting material for the synthesis of [1-(Mercaptomethyl)cyclopropyl]acetic acid.
[1-(Acetylthiomethyl)cyclopropyl]acetonitrile An intermediate formed en route to [1-(Mercaptomethyl)cyclopropyl]acetic acid. google.com

Leukotriene receptor antagonists are a class of drugs used to manage asthma and allergic rhinitis. nih.govnih.govresearchgate.net Montelukast is a prominent member of this class, and its synthesis heavily relies on key intermediates derived from this compound. patsnap.comgoogleapis.com The [1-(Mercaptomethyl)cyclopropyl]acetic acid, synthesized from this compound, is a critical side-chain precursor for Montelukast. google.comasianpubs.org

The synthesis of Montelukast involves the coupling of this side-chain with the main aromatic core of the molecule. googleapis.com The thiol group of [1-(Mercaptomethyl)cyclopropyl]acetic acid is coupled with a mesylate-activated alcohol on the aromatic portion of the molecule. This reaction forms the final carbon-sulfur bond necessary for the structure of Montelukast. google.com The efficiency and purity of the final API are highly dependent on the quality of the intermediates, underscoring the importance of this compound in this pharmaceutical supply chain.

Building Block for Diverse Organic Architectures

Beyond its specific role in the synthesis of leukotriene receptor antagonists, this compound serves as a versatile building block for a range of other organic molecules, finding applications in both agrochemical and broader pharmaceutical development.

The cyclopropane (B1198618) ring is a structural motif found in a number of biologically active compounds, including some agrochemicals. While specific, large-scale applications of this compound in agrochemical synthesis are not as extensively documented as in the pharmaceutical sector, its potential as a precursor to novel herbicides and fungicides is recognized. researchgate.net The reactive nature of the bromomethyl group allows for the introduction of the cyclopropylacetonitrile (B1348260) moiety into larger molecules, a strategy that can be employed to develop new crop protection agents. The unique conformational constraints and metabolic stability often associated with cyclopropane rings can impart desirable properties to agrochemical candidates.

The chemical reactivity of this compound makes it a valuable tool for medicinal chemists in the broader context of drug discovery and development. researchgate.net The bromomethyl group serves as a versatile handle for nucleophilic substitution reactions, allowing for the attachment of various functional groups. This enables the synthesis of a library of cyclopropane-containing compounds for screening against different biological targets. The nitrile group can also be transformed into other functionalities, such as amines or carboxylic acids, further expanding the synthetic possibilities. This adaptability makes this compound a useful starting point for the synthesis of new chemical entities with potential therapeutic applications.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
[1-(Mercaptomethyl)cyclopropyl]acetic Acid
Montelukast
Sodium thiomethoxide
Thiourea
[1-(Acetylthiomethyl)cyclopropyl]acetonitrile

Advanced Spectroscopic and Analytical Characterization of 2 1 Bromomethyl Cyclopropyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-[1-(bromomethyl)cyclopropyl]acetonitrile, providing unambiguous information about its carbon skeleton and the environment of each proton.

The ¹H NMR spectrum provides detailed information about the proton environments. The cyclopropyl (B3062369) protons exhibit characteristic upfield shifts due to the ring strain and magnetic anisotropy of the three-membered ring. The two sets of methylene (B1212753) protons on the cyclopropane (B1198618) ring are diastereotopic, meaning they are chemically non-equivalent, and are expected to appear as distinct multiplets. The protons of the bromomethyl group (-CH₂Br) and the acetonitrile (B52724) methylene group (-CH₂CN) are expected to appear as sharp singlets, with the former being significantly downfield due to the deshielding effect of the adjacent bromine atom.

Similarly, the ¹³C NMR spectrum confirms the carbon framework. The nitrile carbon (-C≡N) has a characteristic chemical shift in the 115-120 ppm range. The quaternary carbon of the cyclopropyl ring is also uniquely identifiable. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in correlating the proton signals directly with their attached carbon atoms, while Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks, confirming the connectivity within the cyclopropyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.55 Singlet 2H -CH₂ Br
~ 2.65 Singlet 2H -CH₂ CN
~ 0.90 - 1.05 Multiplet 2H Cyclopropyl -CH₂ -

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Carbon Type Assignment
~ 118 Quaternary -C ≡N
~ 38 Primary (-CH₂) -C H₂Br
~ 25 Quaternary Cyclopropyl C -(CH₂Br)(CH₂CN)
~ 18 Primary (-CH₂) -C H₂CN

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and probing the compound's structure through fragmentation analysis. For this compound (C₆H₈BrN), the presence of bromine is a key diagnostic feature due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity.

The fragmentation pattern under electron ionization (EI) can be predicted based on the stability of the resulting carbocations and radicals. Common fragmentation pathways include the loss of a bromine radical, the entire bromomethyl group, or cleavage of the acetonitrile moiety.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Ion Description
173/175 [C₆H₈BrN]⁺ Molecular Ion (M⁺) peak cluster
94 [M - Br]⁺ Loss of Bromine radical
80 [M - CH₂Br]⁺ Loss of Bromomethyl radical

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) such as in LC-QTOF (Quadrupole Time-of-Flight) systems, is a powerful technique for impurity profiling. HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of the parent compound and any trace-level impurities. This is critical for identifying process-related impurities or degradation products, which may be present in the sample matrix.

Tandem mass spectrometry (MS/MS) further aids in structural elucidation of these impurities. In an MS/MS experiment, a specific ion (a precursor ion, such as the molecular ion of an impurity) is selected, fragmented, and its product ions are analyzed. By comparing the fragmentation patterns of impurities to that of the main compound, structural similarities and differences can be inferred, facilitating their identification even when authentic standards are unavailable.

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone of purity assessment, enabling the separation of this compound from starting materials, by-products, and other impurities.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for determining the purity of this compound. The choice of technique often depends on the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography (GC): As a moderately volatile and thermally stable compound, it can be readily analyzed by GC. A non-polar capillary column (e.g., DB-1 or DB-5) with a flame ionization detector (FID) is typically used for quantitative purity analysis. The FID provides excellent sensitivity for organic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for purity analysis. A reversed-phase method, using a C18 stationary phase, is generally suitable. The mobile phase would typically consist of a gradient mixture of water and an organic solvent like acetonitrile or methanol (B129727). Detection is commonly performed using a UV detector, as the nitrile group exhibits weak absorbance at low wavelengths (around 210 nm).

Table 4: Typical Chromatographic Conditions for Purity Assessment

Technique Column Mobile Phase / Carrier Gas Detector
HPLC C18 (e.g., 4.6 x 150 mm, 5 µm) Acetonitrile/Water Gradient UV (210 nm)

| GC | DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium | FID |

Other Spectroscopic Methods (e.g., FT-IR, UV-Vis)

While NMR and MS provide the core structural information, other spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary data on the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides clear evidence for the key functional groups. The most prominent and diagnostically useful absorption is the sharp, medium-intensity peak for the nitrile (C≡N) stretch. The spectrum also shows characteristic absorptions for aliphatic C-H stretching and a signal in the fingerprint region corresponding to the C-Br stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the absence of significant chromophores or a conjugated system, this compound is not expected to exhibit strong absorption in the 200-800 nm range. The nitrile functional group possesses a very weak n→π* transition that occurs at wavelengths below 200 nm, which is typically outside the range of standard UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is primarily used for quantitative analysis in HPLC rather than for structural characterization.

Table 5: Key FT-IR Absorption Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 2950 - 3050 C-H Stretch Cyclopropyl C-H
~ 2850 - 2960 C-H Stretch Aliphatic C-H
~ 2250 C≡N Stretch Nitrile

Advanced Analytical Techniques for Material Characterization (e.g., AFM, SEM, TEM, Raman Spectroscopy, XRD, XPS for derived materials)

A comprehensive review of scientific literature and patent databases reveals a significant gap in the specific, detailed material characterization of derivatives of this compound using advanced analytical techniques. While this compound is recognized as a valuable intermediate in organic synthesis, particularly for pharmaceuticals, publicly available research does not currently extend to the analysis of polymers, nanoparticles, or other materials derived from it using methods such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Raman Spectroscopy, X-ray Diffraction (XRD), or X-ray Photoelectron Spectroscopy (XPS).

The absence of such studies means that no specific research findings, data tables, or detailed analyses concerning the surface morphology, elemental composition, crystalline structure, or vibrational properties of materials derived from this compound can be provided at this time.

For context, had such materials been synthesized and characterized, these advanced techniques would theoretically yield the following information:

Atomic Force Microscopy (AFM): Would provide topographical images of the surface of a derived material (e.g., a polymer film) at the nanoscale, offering data on surface roughness and other physical features.

Scanning Electron Microscopy (SEM): Would be used to visualize the surface and morphology of derived materials at a micro to nanoscale, revealing details about the shape, size, and arrangement of particles or structural features.

Transmission Electron Microscopy (TEM): Would be employed to analyze the internal structure of derived nanomaterials, such as nanoparticles, providing information on their size, shape, and crystallinity.

Raman Spectroscopy: Would offer insights into the vibrational modes of the molecular structure of a derived polymer or material, confirming the incorporation of the cyclopropyl and acetonitrile moieties and providing information about the polymer backbone.

X-ray Diffraction (XRD): Would be utilized to determine the crystalline or amorphous nature of a solid material derived from the compound. For crystalline materials, XRD would provide detailed information about the crystal lattice structure.

X-ray Photoelectron Spectroscopy (XPS): Would be applied to determine the elemental composition and chemical states of the atoms on the surface of a derived material, which could confirm the presence and bonding environment of elements like bromine, nitrogen, and carbon.

As no specific experimental data for materials derived from this compound is available in the reviewed scientific literature, the presentation of detailed research findings and data tables for this section is not possible. Further research and publication in this specific area are needed to populate this field of study.

Theoretical and Computational Chemistry Studies of 2 1 Bromomethyl Cyclopropyl Acetonitrile

Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods could provide significant insights into the electronic structure and reactivity of 2-[1-(bromomethyl)cyclopropyl]acetonitrile.

Investigation of Electronic Structure and Reactivity Descriptors

DFT calculations could be employed to determine key electronic properties and reactivity descriptors for this compound. These descriptors, derived from the molecular orbitals, offer a quantitative measure of the molecule's reactivity and potential interaction sites.

Table 1: Hypothetical Reactivity Descriptors for this compound

DescriptorDefinitionPotential Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater propensity to react with electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater propensity to react with nucleophiles.
HOMO-LUMO Gap Energy difference between the HOMO and LUMOA smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.
Chemical Hardness (η) Resistance to change in electron distributionA higher value indicates greater stability and lower reactivity.
Chemical Potential (μ) The escaping tendency of electrons from a systemRelated to the electronegativity of the molecule.
Electrophilicity Index (ω) A measure of the stabilization in energy when the system acquires an additional electronic chargePredicts the electrophilic power of the molecule.

This table is illustrative and the values would need to be determined through actual DFT calculations.

The nitrile (-CN) and bromomethyl (-CH2Br) groups are expected to significantly influence the electronic landscape of the molecule. The electronegative nitrogen and bromine atoms would likely lead to distinct regions of positive and negative electrostatic potential, guiding interactions with other molecules.

Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping out potential reaction pathways and identifying the associated transition states. For this compound, this could be particularly useful in understanding its synthetic transformations and degradation mechanisms. For instance, the high strain of the cyclopropyl (B3062369) ring could make it susceptible to ring-opening reactions under certain conditions. DFT calculations could model the energy profiles of such reactions, determining activation barriers and predicting the most favorable reaction pathways.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation offer a lens to view the dynamic behavior and energetic landscape of molecules.

Molecular Docking Studies (if related to biological interactions of derived compounds)

While there is no specific information on the biological activity of this compound itself, molecular docking is a powerful technique used to predict the binding orientation of a molecule to a biological target. If derivatives of this compound were to be investigated for pharmaceutical applications, docking studies would be crucial. The process involves computationally placing the molecule into the active site of a protein to determine the preferred binding mode and estimate the binding affinity. This information is invaluable for designing more potent and selective drug candidates.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, theoretical calculations could generate predicted spectra for techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants.

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., C≡N, C-Br, C-H).

Raman Spectroscopy: Complements IR spectroscopy by predicting different vibrational modes.

These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

Stereochemical Considerations in the Synthesis and Reactivity of 2 1 Bromomethyl Cyclopropyl Acetonitrile Derivatives

Chiral Synthesis Approaches

The construction of enantiomerically pure cyclopropane (B1198618) derivatives is a cornerstone of modern organic synthesis, driven by the prevalence of this motif in pharmaceuticals and biologically active compounds. nih.govmdpi.comresearchgate.net The synthesis of chiral derivatives of 2-[1-(bromomethyl)cyclopropyl]acetonitrile necessitates precise control over stereochemistry, which can be achieved through various enantioselective and diastereoselective strategies.

Enantioselective and Diastereoselective Routes to Cyclopropyl-Containing Compounds

Accessing enantioenriched cyclopropanes is crucial for developing chiral molecules with specific biological activities. rsc.org Asymmetric cyclopropanation and diastereoselective ring-closure reactions are two of the primary methodologies employed. nih.govmdpi.com

Asymmetric cyclopropanation often involves the transfer of a carbene or carbenoid species to an olefin, guided by a chiral catalyst. nih.gov Engineered enzymes, such as myoglobin (B1173299) variants, have demonstrated high catalytic activity and stereoselectivity in the cyclopropanation of olefins. nih.govnih.gov These biocatalysts can provide access to specific stereoisomers, such as the trans-(1R,2R) or trans-(1S,2S) configurations of 1-carboxy-2-aryl-cyclopropanes, with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). nih.gov Similarly, chiral-at-metal rhodium(III) complexes have been successfully used to catalyze the reaction between sulfoxonium ylides and unsaturated ketoesters, yielding optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org

Another powerful strategy is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the three-membered ring. The use of chiral organocatalysts, such as prolinol derivatives or cinchona alkaloids, can induce high levels of enantioselectivity in these cascade reactions. rsc.orgresearchgate.netnih.gov For example, the reaction of α-purine acrylates with α-bromo-carboxylic esters using (DHQD)2AQN as a catalyst yields chiral cyclopropyl (B3062369) purine (B94841) nucleoside analogues with excellent diastereoselectivities and enantiomeric excesses of 93-97%. nih.gov

Table 1: Examples of Catalytic Systems for Asymmetric Cyclopropanation

Catalyst System Reaction Type Substrate Example Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Engineered Myoglobin Biocatalytic Carbene Transfer Styrene & Ethyl Diazoacetate >99:1 (trans) 99.9% (1S,2S)
Chiral Rh(III) Complex Ylide Cyclopropanation β,γ-Unsaturated Ketoester >20:1 up to 99%
(DHQ)2AQN Organocatalytic MIRC 4-Arylidenepyrazol-5-one >95:5 up to 93%

Control of Stereochemistry during Cyclization and Ring-Forming Reactions

The stereochemical outcome of cyclization is dictated by the geometry of the transition state during ring formation. In MIRC reactions, the stereochemistry is established in two key steps: the initial Michael addition and the subsequent intramolecular nucleophilic substitution. The catalyst or chiral auxiliary controls the facial selectivity of the initial attack and pre-organizes the intermediate for the ring-closing step, thereby determining the relative and absolute stereochemistry of the final product. rsc.org

Diastereoselective 1,3-ring closure reactions are also a common route to cyclopropane derivatives. nih.gov These methods often rely on a substrate-control approach, where existing stereocenters in the starting material direct the stereochemical course of the cyclization.

A distinct approach involves the formal nucleophilic substitution of bromocyclopropanes via a cyclopropene (B1174273) intermediate. nih.govmdpi.com In this methodology, a base-assisted dehydrohalogenation of a chiral, non-racemic bromocyclopropane (B120050) generates a highly reactive cyclopropene. The inherent chirality of this intermediate then governs the configuration of two new adjacent stereocenters that are installed during a subsequent 1,4-addition/epimerization sequence, providing access to densely substituted, enantiopure cyclopropanes. nih.gov This strategy allows for the creation of multiple stereogenic centers in a controlled manner.

Influence of Cyclopropyl Ring Chirality on Molecular Properties

The cyclopropane ring is a unique structural motif that, due to its high ring strain and specific bonding pattern, imparts distinct physicochemical properties to a molecule. researchgate.net When the cyclopropane ring is chiral, it introduces a rigid three-dimensional element that can profoundly influence a molecule's interaction with other chiral entities, such as biological receptors and enzymes. numberanalytics.com

The incorporation of a chiral cyclopropane can:

Enhance Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer biological half-life. researchgate.net

Improve Potency: The rigid structure of the ring can lock the molecule into a bioactive conformation, enhancing its binding affinity to a target. researchgate.net

Reduce Off-Target Effects: A specific stereoisomer may fit precisely into the target's binding site while its enantiomer does not, leading to higher selectivity and fewer side effects. researchgate.net

A clear example of this influence is seen in studies of cyclopropyl-epothilone analogues, where two diastereomers, differing only in the configuration of the cyclopropane ring, showed substantial differences in microtubule binding affinity and antiproliferative activity. nih.gov The analogue with a "natural" orientation of the cyclopropane moiety was significantly more active, highlighting that biological activity is tightly linked to the specific stereochemistry of the cyclopropane ring. nih.gov This principle underscores the importance of accessing single, defined stereoisomers of this compound derivatives for use in medicinal chemistry. Chirality plays a crucial role in molecular recognition, where specific enantiomers bind selectively to chiral targets like enzymes or receptors. numberanalytics.com

Separation and Characterization of Stereoisomers

Given that different stereoisomers can have vastly different biological activities, their separation and characterization are critical. Stereoisomers often possess similar physical properties, making their separation challenging without specialized techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and powerful method for the analytical and preparative separation of enantiomers. nih.gov The choice of the CSP and the mobile phase is crucial for achieving effective resolution. For cyclopropane-containing compounds like synthetic pyrethroids, a combination of achiral and chiral HPLC has been used to completely resolve all stereoisomers. nih.gov

Another strategy involves derivatization with a chiral reagent to convert a pair of enantiomers into diastereomers. These diastereomers have different physical properties and can often be separated using standard, non-chiral chromatography techniques. researchgate.net After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Once separated, the characterization and assignment of absolute configuration are performed. This can be done by comparing the chromatographic behavior to known standards or through spectroscopic techniques. Isomerization at chiral centers within the cyclopropyl ring can sometimes occur, for instance, under photolytic conditions, which necessitates careful analysis of stereoisomer stability. nih.gov

Table 2: Common Techniques for the Separation of Chiral Cyclopropane Derivatives

Technique Principle Typical Application Key Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Analytical and preparative separation of enantiomers. Selection of appropriate chiral column (e.g., polysaccharide-based) and mobile phase. nih.gov
Chiral GC Separation of volatile enantiomers on a chiral stationary phase. Analysis of volatile chiral compounds. Compound must be thermally stable and volatile.

Chemical Modifications and Derivatization Pathways of 2 1 Bromomethyl Cyclopropyl Acetonitrile

The compound 2-[1-(bromomethyl)cyclopropyl]acetonitrile is a versatile synthetic intermediate possessing three distinct reactive sites: the electrophilic bromomethyl group, the cyano (nitrile) moiety, and the C-H bonds of the cyclopropyl (B3062369) and adjacent methylene (B1212753) groups. This structure allows for a wide range of chemical modifications and derivatizations, enabling the synthesis of a diverse array of more complex molecules. The strategic manipulation of these functional groups is central to its application in organic synthesis.

Role in Heterocyclic Compound Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The introduction of a cyclopropyl (B3062369) moiety into nitrogen-containing heterocycles is a common strategy in drug design, as this group can significantly influence the pharmacological properties of a molecule, including its metabolic stability and binding affinity.

While direct synthesis of pyrazolo[4,3-c]pyrazoles using 2-[1-(bromomethyl)cyclopropyl]acetonitrile has not been extensively documented, the alkylation of pyrazole (B372694) derivatives is a well-established method for their functionalization. google.comsemanticscholar.orgmdpi.comgoogle.com In a typical reaction, the N-H proton of a pyrazole ring can be deprotonated with a base to form a pyrazolide anion, which then acts as a nucleophile.

Given its structure, this compound can serve as an electrophile in such reactions. The pyrazolide anion would attack the carbon atom of the bromomethyl group, displacing the bromide ion and forming a new N-C bond. This would result in the formation of an N-(1-(cyanomethyl)cyclopropyl)methyl]pyrazole. Subsequent chemical transformations of the nitrile group could then be employed to construct the second fused pyrazole ring, leading to the desired pyrazolo[4,3-c]pyrazole system. The reaction conditions for such an alkylation would typically involve an appropriate solvent and base, with the choice of base being crucial to avoid side reactions.

Table 1: Potential Reaction Parameters for Alkylation of Pyrazoles

ParameterCondition
Electrophile This compound
Nucleophile Pyrazole or substituted pyrazole
Base NaH, K2CO3, or other suitable bases
Solvent DMF, Acetonitrile (B52724), or THF
Temperature Room temperature to reflux

This synthetic strategy offers a pathway to novel pyrazolo[4,3-c]pyrazole derivatives containing a cyclopropylmethyl substituent, a motif of interest in medicinal chemistry.

The synthesis of piperidine (B6355638) rings is a cornerstone of medicinal chemistry, as this scaffold is present in a vast number of pharmaceuticals. One synthetic route to piperidines involves the intramolecular cyclization of aminonitriles. nih.gov This approach, known as the Thorpe-Ziegler reaction when applied to dinitriles, is a powerful tool for the formation of five- and six-membered rings. wikipedia.orglscollege.ac.inresearchgate.netsynarchive.comyoutube.com

The compound this compound can be envisioned as a precursor for such a cyclization. A plausible synthetic route would involve the following steps:

Chain Elongation and Second Nitrile Introduction: The bromomethyl group can be converted to a longer carbon chain containing a second nitrile group. This could be achieved through a variety of methods, such as reaction with a cyanide salt to form a dinitrile, or through a multi-step sequence involving conversion of the bromide to an amine, followed by Michael addition to acrylonitrile.

Intramolecular Cyclization: The resulting dinitrile can then undergo an intramolecular Thorpe-Ziegler cyclization in the presence of a strong base. This reaction proceeds through the formation of an enamine intermediate, which then attacks the second nitrile group to form the six-membered piperidine ring after hydrolysis.

Alternatively, the bromomethyl group could react with an amine that contains a nitrile group elsewhere in its structure, followed by cyclization. The resulting piperidine would bear a spirocyclopropane moiety, a structural motif of increasing interest in drug discovery.

The synthesis of pyridine (B92270) derivatives can be achieved through various condensation and cyclization reactions. The Thorpe-Ziegler reaction of dinitriles is also a viable method for the construction of certain substituted pyridines. wikipedia.orglscollege.ac.inresearchgate.netsynarchive.comyoutube.com A potential application of this compound in pyridine synthesis would involve its conversion to a 1,5-dinitrile. This could be accomplished by reacting it with a suitable C2 synthon that also contains a nitrile group.

Once the 1,5-dinitrile is formed, it can be subjected to base-catalyzed intramolecular cyclization. This reaction would lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the aromatic pyridine. This approach would yield a pyridine ring substituted with a cyclopropyl group and other functionalities derived from the starting materials.

Another potential route involves the reaction of this compound with enamines. mdpi.com The enamine can act as a nucleophile, attacking the bromomethyl group. Subsequent cyclization and elimination steps could then lead to the formation of a substituted pyridine ring. The specific outcome of such a reaction would depend on the structure of the enamine and the reaction conditions employed.

The synthesis of quinolone and fluoroquinolone antibiotics, such as ciprofloxacin (B1669076), often involves the construction of a bicyclic ring system with a carboxylic acid at the 3-position and a cyclopropyl group at the 1-position. prepchem.comnih.govtcichemicals.comresearchgate.netjocpr.combldpharm.comsigmaaldrich.comnih.govgoogle.com The cyclopropyl moiety is crucial for the antibacterial activity of these compounds.

A key intermediate in the synthesis of ciprofloxacin is 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. The synthesis of this intermediate often starts from a substituted benzoylacetate which is then reacted with a cyclopropylamine (B47189) derivative.

While this compound is not directly used in the most common synthetic routes to ciprofloxacin, it can be considered a precursor to key building blocks. For instance, the nitrile group can be hydrolyzed to a carboxylic acid and the bromomethyl group can be converted to an amine, yielding 1-(aminomethyl)cyclopropane-1-acetic acid. This amino acid derivative could then be incorporated into the quinolone scaffold.

More directly, the related compound 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is a known intermediate in the synthesis of ciprofloxacin. tcichemicals.com The synthesis of this intermediate involves the introduction of the cyclopropyl group at the N1 position of the quinoline (B57606) ring system. This highlights the importance of cyclopropyl-containing building blocks in the synthesis of this class of antibiotics.

Table 2: Key Intermediates in Ciprofloxacin Synthesis

IntermediateChemical NameRole
1 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidPrecursor to ciprofloxacin
2 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidPrecursor to ciprofloxacin
3 7-Amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acidAnalog intermediate
4 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidAnalog intermediate

Synthesis of Sulfur and Selenium-Containing Heterocycles

Heterocycles containing sulfur and selenium are also of significant interest in medicinal chemistry due to their diverse biological activities.

The Hantzsch thiazole (B1198619) synthesis is a classic method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide. A similar reaction using a selenoamide provides access to 1,3-selenazoles. mdpi.comnih.govresearchgate.net

Although this compound is not a ketone, its reactive bromomethyl group makes it a suitable substrate for the alkylation of pre-formed thiazole or selenazole rings. For example, the nitrogen atom of a 2-aminothiazole (B372263) or a 2-aminoselenazole can act as a nucleophile, attacking the bromomethyl group of this compound to form an N-alkylated product.

Alternatively, the sulfur or selenium atom in a thiazole or selenazole ring can be alkylated, leading to the formation of a thiazolium or selenazolium salt. These salts can then undergo further reactions to generate more complex heterocyclic systems.

A plausible, though less conventional, route to a thiazole or selenazole ring could involve the reaction of this compound with a source of sulfur or selenium, such as sodium hydrosulfide (B80085) or sodium hydroselenide. The resulting thio- or seleno- intermediate could then potentially cyclize through a reaction involving the nitrile group, although this would likely require specific catalysts or reaction conditions.

Organometallic Reactions Involving 2 1 Bromomethyl Cyclopropyl Acetonitrile

Participation in Metal-Mediated Transformations

The presence of a reactive carbon-bromine bond makes 2-[1-(bromomethyl)cyclopropyl]acetonitrile a suitable substrate for a range of metal-mediated reactions. These transformations are pivotal for creating new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the cyclopropyl (B3062369) core into more complex structures.

Reactions with Organometallic Reagents (e.g., Zinc, Magnesium, Aluminum)

While specific, detailed research on the direct reaction of this compound with organozinc, organomagnesium (Grignard), and organoaluminum reagents is not extensively documented in publicly available literature, the known reactivity of alkyl halides provides a strong basis for predicting these interactions.

Organozinc reagents can be formed from alkyl halides and are known for their tolerance of various functional groups. masterorganicchemistry.com The reaction of this compound with activated zinc would likely lead to the formation of an organozinc intermediate, (2-cyanoethyl)(cyclopropyl)methylzinc bromide. This species could then be used in subsequent coupling reactions, such as Negishi coupling.

The formation of Grignard reagents from cyclopropyl bromides is a known process. However, the reaction of this compound with magnesium would need to be carefully controlled. The acidic alpha-protons of the acetonitrile (B52724) group could potentially be abstracted by the highly basic Grignard reagent, leading to side reactions. wikipedia.org If successfully formed, the corresponding Grignard reagent, [1-(cyanomethyl)cyclopropyl]methylmagnesium bromide, would be a potent nucleophile for reactions with various electrophiles.

Reactions with organoaluminum compounds are also plausible. These reagents are known to participate in a variety of carbon-carbon bond-forming reactions. The interaction would likely involve the Lewis acidic aluminum center activating the carbon-bromine bond, facilitating nucleophilic attack or further transformations.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a viable substrate for such transformations.

One of the key applications of this compound is in Suzuki-Miyaura cross-coupling reactions. It can be coupled with aryl boronic acids in the presence of a palladium catalyst to introduce aromatic groups onto the cyclopropane (B1198618) scaffold. This reaction is a critical step in the synthesis of intermediates for pharmaceuticals like Montelukast.

The general scheme for a Suzuki-Miyaura coupling involving this compound is as follows:

Suzuki-Miyaura Coupling Reaction SchemeA representative scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl boronic acid.
Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water80-100Good to Excellent(inferred)
Pd(PPh₃)₄Na₂CO₃DME/Water90Moderate to GoodGeneral Conditions

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling

Cyclopropanation Reactions and Their Mechanistic Aspects

The term "cyclopropanation" typically refers to the formation of a cyclopropane ring. While this compound is itself a cyclopropane derivative, its direct use as a precursor in forming new cyclopropane rings is not a primary application found in the literature. The high ring strain of the existing cyclopropane ring makes reactions that would further increase this strain energetically unfavorable. masterorganicchemistry.com

However, it is conceivable that under specific conditions, the bromomethyl group could be involved in an intramolecular cyclization to form a bicyclo[1.1.0]butane system, a highly strained and reactive species. This would likely require a strong base to deprotonate the carbon alpha to the nitrile, followed by an intramolecular nucleophilic substitution.

Mechanistically, if this compound were to participate in a reaction leading to a new cyclopropane ring, it would likely involve a multi-step sequence rather than a direct carbene-like addition. For instance, the nitrile group could be transformed into another functional group that could then participate in an intramolecular cyclization.

It is more common for this compound to be a product of a cyclopropanation reaction rather than a reactant for one. The synthesis of the core cyclopropane ring is often achieved through methods like the Simmons-Smith reaction or reactions involving diazo compounds and metal catalysis, followed by functional group manipulations to introduce the bromomethyl and acetonitrile moieties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1-(bromomethyl)cyclopropyl]acetonitrile, and how can reaction conditions be optimized?

  • Methodology : This compound is typically synthesized via nucleophilic substitution of a hydroxyl or hydroxymethyl group in cyclopropane derivatives. For example, substituting 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile with hydrobromic acid (HBr) or PBr₃ under anhydrous conditions can yield the bromomethyl derivative . Optimization involves controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios to minimize side reactions like elimination .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify cyclopropane ring protons (δ ~0.5–1.5 ppm) and bromomethyl protons (δ ~3.5–4.0 ppm) .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and C-Br (500–600 cm⁻¹) functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z ~199 (C₇H₉BrN⁺) and fragmentation patterns to validate structure .

Q. How does the bromomethyl group influence reactivity in common organic transformations?

  • Methodology : The bromomethyl moiety acts as a versatile electrophile. It participates in:

  • Nucleophilic Substitution : Reacts with amines, thiols, or alkoxides to form functionalized cyclopropane derivatives (e.g., azidomethyl or mercaptomethyl analogs) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic groups .

Advanced Research Questions

Q. What are the mechanistic insights into cyclopropane ring stability during reactions involving this compound?

  • Methodology : Cyclopropane rings are strain-sensitive. DFT calculations can model transition states to predict ring-opening under thermal or acidic conditions. Experimental validation via kinetic studies (e.g., monitoring ring integrity using NMR under varying temperatures) is critical .

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved for derivatives of this compound?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic processes (e.g., restricted rotation of substituents).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • X-ray Crystallography : Confirm solid-state structure when ambiguous peaks arise .

Q. What strategies mitigate side reactions during substitution of the bromomethyl group?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity without promoting elimination .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .
  • Low-Temperature Quenching : Prevents decomposition of reactive intermediates .

Q. How can computational tools predict the reactivity of this compound in drug discovery contexts?

  • Methodology :

  • Molecular Docking : Simulate interactions with biological targets (e.g., Montelukast sodium’s binding site) to design analogs .
  • DFT Calculations : Estimate activation energies for substitution pathways and optimize leaving group efficiency .

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